Melting Point Depression Relative to 4-Methoxy Regioisomer: Implications for Crystallization and Formulation
3-Methoxy-4'-nitro-1,1'-biphenyl exhibits a melting point of 91-92°C (recrystallized from methanol), which is approximately 18-19°C lower than that of its regioisomer 4-methoxy-4'-nitro-1,1'-biphenyl (CAS 2143-90-0), which melts at 110°C [1]. This significant difference arises from altered molecular symmetry and packing efficiency in the solid state.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 91-92°C (Solv: methanol) |
| Comparator Or Baseline | 4-Methoxy-4'-nitro-1,1'-biphenyl (CAS 2143-90-0): 110°C |
| Quantified Difference | ΔTm ≈ -18°C to -19°C |
| Conditions | Measured melting point; target compound recrystallized from methanol |
Why This Matters
The lower melting point of the 3-methoxy regioisomer translates to lower energy requirements for melting and potentially broader formulation compatibility in liquid crystal mixtures where a depressed clearing point may be desirable.
- [1] Molbase. 4-Methoxy-4'-nitro-1,1'-biphenyl (CAS 2143-90-0). Available at: https://qiye.molbase.cn/d11953/703504-1723687 (accessed April 2026). View Source
